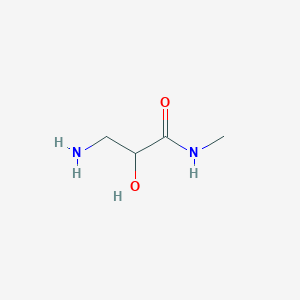
3-Amino-2-hydroxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-N-methylpropanamide is a synthetic compound with the molecular formula C4H10N2O2 It is a derivative of propanamide and contains both amino and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N-methylpropanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods such as chromatography can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-hydroxy-N-methylpropanamide: Similar structure but different positional isomer.
3-Amino-3-hydroxy-N-methylpropanamide: Another positional isomer with different chemical properties.
N-Methyl-3-amino-2-hydroxypropanamide: Similar compound with a different arrangement of functional groups.
Uniqueness
3-Amino-2-hydroxy-N-methylpropanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(8)3(7)2-5/h3,7H,2,5H2,1H3,(H,6,8) |
Clave InChI |
FGZKDJPYLCVDFZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


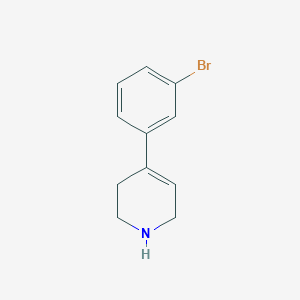
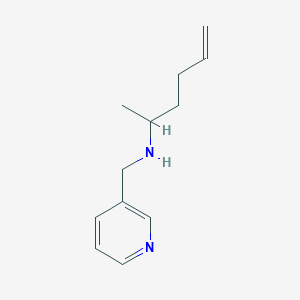

![1-[(3-Chloro-2-pyridyl)oxy]-2-methyl-butan-2-amine](/img/structure/B15271454.png)

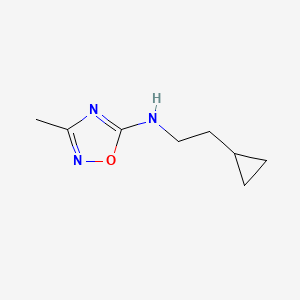
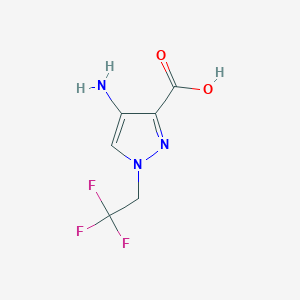
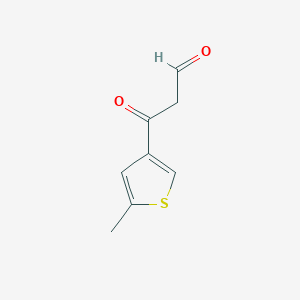
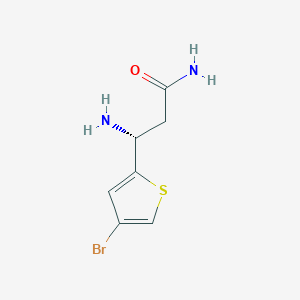
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
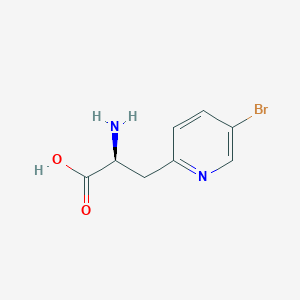
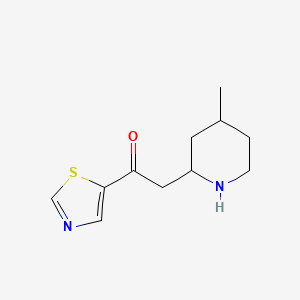
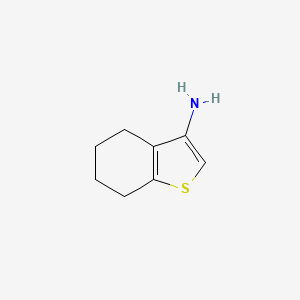
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
